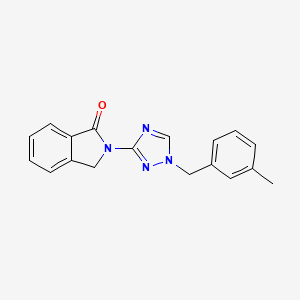

2-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)isoindolin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoindolin-1-ones are referred to as phthalimidines or benzo-fused gamma-lactams of the corresponding gamma-amino carboxylic acids . They have been widely studied for several decades due to their diverse biological activities . The isoindolinone framework has been found in a wide range of naturally occurring compounds with diverse biological activities and therapeutic potential for various chronic diseases .

Synthesis Analysis

N-Substituted imides, isoindoline-1,3-dione derivatives, were synthesized and characterized . The synthesis process involved the use of ultrasound irradiation in a one-pot reaction . This method was scalable and efficiently produced the desired products in high yields in a short reaction time .Molecular Structure Analysis

The parent compound of isoindolin-1-ones has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound’s structure is similar to indoline except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .Chemical Reactions Analysis

The chemical reactions of isoindolin-1-ones involve the construction of a nitrogen-holding heterocyclic ring attached to isoindoline-1,3-diones . This construction has been established to display strong antifungal and antibacterial activities .Physical And Chemical Properties Analysis

Isoindolin-1-ones have the molecular formula C8H9N . They are neutral and hydrophobic, so they can pass through the living membrane in vivo .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Benzazepinoisoindolinone and Bridged Tricyclic Isoindolinone Derivatives : N-(2,2-Diethoxyethyl)isoindolin-1-ones underwent double-deprotonation and subsequent reactions to give 3,3-dibenzyl-N-(2,2-diethoxyethyl)isoindolin-1-ones. These compounds, upon treatment with CF3CO2H or AlCl3, led to intramolecular cyclization reactions producing benzazepinoisoindolinones and bridged tricyclic isoindolinone derivatives. Some of these derivatives exhibited good fungicidal activities in preliminary in vitro tests (Xiao‐Yu Liu, Xing Luo, & Liangfu Tang, 2020).

Biological Evaluation

Tyrosinase Inhibitors with Antioxidant Activities : Phthalimide-1,2,3-triazole hybrids were synthesized and evaluated for their tyrosinase inhibitory activity. Compounds exhibited significant inhibitory activities, with certain derivatives showing the best activity. These compounds' inhibition mechanism was determined to be competitive. Molecular docking analysis was performed to understand the interactions and binding modes of these compounds (M. B. Tehrani et al., 2019).

Antimicrobial and Anti-inflammatory Activities

Triazole, Pyrazole, Oxadiazine, Oxadiazole, and Sugar Hydrazone-5-Nitroindoline-2-One Derivatives : A series of compounds were synthesized and evaluated for their antibacterial, anti-inflammatory, and antinociceptive activities. Some derivatives showed significant antibacterial and antifungal activities, while others demonstrated notable anti-inflammatory and antinociceptive activities compared to reference drugs. Computational chemistry further supported these findings, indicating the potential of these compounds in medicinal chemistry (F. Bassyouni et al., 2012).

Antioxidant Activity

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles and Antioxidant Activities : New 1,4-disubstituted 1,2,3-triazoles were synthesized and evaluated for their antioxidant activities using DPPH and ABTS assays. The compounds exhibited moderate antioxidant activity, highlighting the potential of these synthesized compounds as new antioxidant agents (Josefa A DA Cunha Lima et al., 2021).

Direcciones Futuras

Isoindolin-1-ones have shown promise in various fields, particularly in the treatment of various chronic diseases . Future research could focus on investigating the impact of additional alkylating imides on the survival of blood cancer cells , and whether the isoindolin-1-ones have broader antiviral activities .

Propiedades

IUPAC Name |

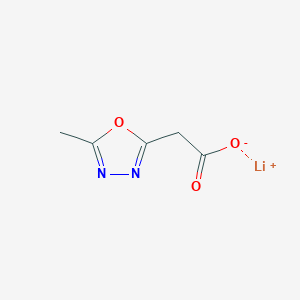

2-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c1-13-5-4-6-14(9-13)10-21-12-19-18(20-21)22-11-15-7-2-3-8-16(15)17(22)23/h2-9,12H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYPUGPGDFKDDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=NC(=N2)N3CC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B2737363.png)

![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(phenylethyl)amine](/img/structure/B2737372.png)

![N~6~-(butan-2-yl)-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2737377.png)

![7-(3-chlorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2737382.png)

![3-(2-Methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2737383.png)

![Ethyl 4-((4-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2737385.png)